Cas no 89632-06-4 (1,2-Propanediamine, N,N,N',N'-tetrabutyl-)

89632-06-4 structure
Product name:1,2-Propanediamine, N,N,N',N'-tetrabutyl-
1,2-Propanediamine, N,N,N',N'-tetrabutyl- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Propanediamine, N,N,N',N'-tetrabutyl-
- 1-N,1-N,2-N,2-N-tetrabutylpropane-1,2-diamine
- SCHEMBL11521822
- N~1~,N~1~,N~2~,N~2~-Tetrabutylpropane-1,2-diamine
- 89632-06-4
- DTXSID60523523
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- Inchi: InChI=1S/C19H42N2/c1-6-10-14-20(15-11-7-2)18-19(5)21(16-12-8-3)17-13-9-4/h19H,6-18H2,1-5H3
- InChI Key: KDADXODUJLAZKD-UHFFFAOYSA-N
- SMILES: CCCCN(CCCC)CC(C)N(CCCC)CCCC
Computed Properties
- Exact Mass: 298.334799348g/mol
- Monoisotopic Mass: 298.334799348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 15
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 6.5Ų
1,2-Propanediamine, N,N,N',N'-tetrabutyl- Related Literature
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1. Book reviews
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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